molecular formula C8H10N2O B2724212 3-Amino-1-cyclopropylpyridin-2(1H)-one CAS No. 1447960-21-5

3-Amino-1-cyclopropylpyridin-2(1H)-one

Cat. No.: B2724212
CAS No.: 1447960-21-5
M. Wt: 150.181
InChI Key: PMZNCIGOTPMTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-cyclopropylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a cyclopropyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopropylpyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a cyclopropylamine with a pyridine derivative under conditions that promote ring closure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-Amino-1-cyclopropylpyridin-2(1H)-one could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 3-Amino-1-cyclopropylpyridin-2(1H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-pyridone: Lacks the cyclopropyl group, potentially altering its biological activity.

    Cyclopropylpyridine: Lacks the amino group, which may affect its reactivity and interactions.

    Aminopyridines: A broader class of compounds with varying substituents on the pyridine ring.

Uniqueness

3-Amino-1-cyclopropylpyridin-2(1H)-one is unique due to the presence of both an amino group and a cyclopropyl group on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-amino-1-cyclopropylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-2-1-5-10(8(7)11)6-3-4-6/h1-2,5-6H,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZNCIGOTPMTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC=C(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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